molecular formula C7H11NO3 B12524090 1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one CAS No. 141942-26-9

1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one

Cat. No.: B12524090
CAS No.: 141942-26-9
M. Wt: 157.17 g/mol
InChI Key: GOOYOSDTKFXLEH-UHFFFAOYSA-N
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Description

1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one is a chemical compound with significant potential in various scientific fields. It is a member of the azetidinone family, characterized by a four-membered lactam ring. This compound is known for its unique structural features and diverse reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4-(2-oxopropyl)azetidin-2-one with hydroxylating agents to introduce the hydroxy group at the 1-position. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium acetate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism by which 1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition of key metabolic or signaling pathways .

Comparison with Similar Compounds

  • 4-(2-oxopropyl)azetidin-2-one
  • 1-Hydroxy-4-methylazetidin-2-one
  • 4-Methyl-4-(2-oxopropyl)azetidin-2-one

Uniqueness: 1-Hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one stands out due to the presence of both a hydroxy group and a ketone group, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

141942-26-9

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

1-hydroxy-4-methyl-4-(2-oxopropyl)azetidin-2-one

InChI

InChI=1S/C7H11NO3/c1-5(9)3-7(2)4-6(10)8(7)11/h11H,3-4H2,1-2H3

InChI Key

GOOYOSDTKFXLEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(CC(=O)N1O)C

Origin of Product

United States

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